2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol
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Overview
Description
2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol is an organic compound with the molecular formula C10H14OS It is a phenolic compound characterized by the presence of two methyl groups and a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol typically involves the methylation of phenolic compounds. One common method is the reaction of 2,4-dimethylphenol with methylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a methylating agent like methyl iodide. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully monitored and controlled to maintain consistency and quality of the product. Post-reaction purification steps, such as distillation and crystallization, are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .
Scientific Research Applications
2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the methylsulfanyl group can undergo metabolic transformations. These interactions and transformations contribute to the compound’s biological activities and effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Similar in structure but with a tert-butyl group instead of a methylsulfanyl group.
2,6-Dimethyl-4-methylsulfanyl-phenol: Similar but with different positions of the methyl and methylsulfanyl groups
Uniqueness
2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,4-dimethyl-6-(methylsulfanylmethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-7-4-8(2)10(11)9(5-7)6-12-3/h4-5,11H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTQKQGLODNYNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CSC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493825 |
Source
|
Record name | 2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10341-45-4 |
Source
|
Record name | 2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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